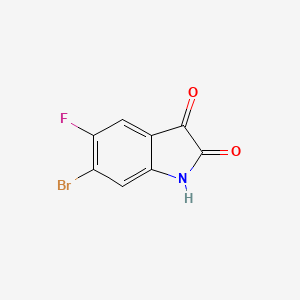

6-Bromo-5-fluoroindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWODPNMMHAURNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-5-fluoroindoline-2,3-dione: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Isatins

6-Bromo-5-fluoroindoline-2,3-dione, also known as 6-bromo-5-fluoroisatin, is a halogenated heterocyclic compound built upon the privileged isatin scaffold. The isatin core, an indole-1H-2,3-dione, is a versatile and valuable building block in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of both a bromine and a fluorine atom on the benzene ring of the isatin core significantly modulates the molecule's physicochemical properties. This dual halogenation can enhance metabolic stability, improve cell membrane permeability, and provide specific vectors for further chemical modification, making this compound a compound of considerable interest for contemporary drug discovery programs.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role as a key intermediate in the development of targeted therapeutics.

Core Properties and Characterization

Identifying and verifying the core properties of a chemical entity is the foundational step in its application for research and development.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1374208-41-9 | [4][5] |

| Molecular Formula | C₈H₃BrFNO₂ | [5][6] |

| Molecular Weight | 244.02 g/mol | [5][6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [5] |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) | [6] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 7.48 ± 0.20 | [6] |

Spectroscopic Characterization

While detailed spectra are often provided by suppliers upon request, a comprehensive analysis of related bromo- and fluoro-substituted isatins allows for the prediction of key spectroscopic features essential for structural confirmation.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-4 and C-7 positions of the indoline ring. The N-H proton of the lactam will appear as a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (C-2 and C-3), with the C-3 carbonyl typically appearing further downfield. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the N-H stretching vibration and the two carbonyl (C=O) stretching vibrations of the dione moiety.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Synthesis and Reactivity

The synthesis of substituted isatins is a well-established field of organic chemistry, with several named reactions providing reliable routes to this scaffold.

Proposed Synthetic Pathway: The Sandmeyer Isatin Synthesis

A logical and widely used method for the preparation of substituted isatins is the Sandmeyer isatin synthesis.[10][11] This two-step process begins with a suitably substituted aniline. For the synthesis of this compound, the key starting material would be 4-bromo-3-fluoroaniline.

The proposed workflow is as follows:

Experimental Protocol (General Procedure):

-

Step 1: Synthesis of N-(4-bromo-3-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Dissolve 4-bromo-3-fluoroaniline in an acidic aqueous solution.

-

Separately, prepare a solution of chloral hydrate and hydroxylamine hydrochloride.

-

Combine the solutions and heat the mixture. The isonitrosoacetanilide intermediate will precipitate upon cooling or salting out with sodium sulfate.[11]

-

Filter and wash the solid product.

-

-

Step 2: Synthesis of this compound.

-

Add the dried isonitrosoacetanilide from Step 1 portion-wise to pre-warmed concentrated sulfuric acid, maintaining the temperature between 65-75 °C.

-

After the addition is complete, the reaction mixture is typically heated briefly to around 80 °C to ensure complete cyclization.

-

Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude isatin product.

-

Filter, wash thoroughly with cold water to remove residual acid, and dry. The product can be further purified by recrystallization.

-

Causality Behind Experimental Choices:

-

The use of chloral hydrate and hydroxylamine generates an electrophilic species in situ that reacts with the aniline.

-

Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent in the final cyclization step, promoting the intramolecular electrophilic aromatic substitution that forms the five-membered ring.

Key Reactive Sites and Expected Reactivity

The isatin scaffold is characterized by several reactive sites, which allow for a diverse range of chemical transformations.

-

N-H Acidity: The proton on the nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.[7]

-

C-3 Carbonyl Electrophilicity: The ketone at the C-3 position is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles, including active methylene compounds (e.g., in aldol-type reactions) and amines. This is the most common site for derivatization.

-

Aromatic Ring: The benzene ring, while already substituted, can potentially undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of any new group.

Applications in Drug Discovery: A Gateway to Targeted Protein Degradation

The true value of this compound lies in its potential as a sophisticated building block for high-value therapeutics, particularly in the burgeoning field of targeted protein degradation.

Role as an Intermediate for Cereblon (CRBN) E3 Ligase Modulators

A key application area for structurally related compounds is in the synthesis of ligands for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[12] Small molecules that bind to Cereblon can modulate its activity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is exploited by a class of drugs known as Immunomodulatory Drugs (IMiDs®) and is the foundational principle behind many Proteolysis-Targeting Chimeras (PROTACs).

The core chemical structure that binds to Cereblon is often a glutarimide moiety attached to a phthalimide or a related bicyclic aromatic structure, such as an isoindolinone.[12][13] Bromo- and fluoro-substituted isoindolinones are key intermediates in the synthesis of next-generation Cereblon modulators and PROTACs.[14] The halogen atoms serve as handles for introducing linkers or other pharmacophoric elements via cross-coupling reactions.

While direct literature on the use of this compound is emerging, its structural analogy to the corresponding isoindolinone precursors strongly suggests its utility in this area. The isatin core can be envisioned as a precursor to the required isoindolinone scaffold, or derivatives could be designed to interact with Cereblon in novel ways.

Safety and Handling

Due to incomplete safety data, this compound should be handled with caution in a laboratory setting.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.

Conclusion and Future Outlook

This compound is more than just another halogenated heterocyclic compound. Its strategic combination of the versatile isatin core with fluorine and bromine substituents positions it as a highly valuable intermediate for advanced applications in medicinal chemistry. While its immediate use may be in materials science as a dye or in optoelectronics, its greatest potential lies in serving as a sophisticated building block for the next generation of targeted therapeutics. As researchers continue to explore novel ligands for E3 ligases and develop more complex PROTACs, the demand for precisely functionalized scaffolds like this compound is set to increase, making it a key compound for innovation in drug discovery.

References

-

BIOSYNCE. (n.d.). This compound CAS 1374208-41-9. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Cereblon E3 ligase modulator. Retrieved from [Link]

-

PatSnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isatin. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione. Retrieved from [Link]

-

G. S. S. Mala, et al. (2021). Synthesis and biological evaluation of isatin hybrids as anti-cancer and anti-microbial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2288548. Retrieved from [Link]

-

Capot Chemical. (n.d.). Cas Index 1_Sitemap. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 1374208-41-9. Retrieved from [Link]

- Google Patents. (n.d.). CN101786980A - Synthesis method of isatin derivatives.

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Tariq Aziz, et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). Retrieved from [Link]

-

G. S. S. Mala, et al. (2023). Synthesis and biological evaluation of isatin hybrids as anti-cancer and anti-microbial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2288548. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent to. Retrieved from [Link]

-

AccelaChem. (n.d.). SY129332. Retrieved from [Link]

- Google Patents. (n.d.). US20030220334A1 - Byrostatin analogues, synthetic methods and uses.

-

European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. Retrieved from [Link]

- Google Patents. (n.d.). US5391733A - Synthesis intermediates for 2-amino-6-halogenopurines.

-

G. Ramadan, et al. (2020). Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. Kastamonu University Journal of Engineering and Sciences, 6(1), 1-11. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Fluoroindoline-2,3-dione | Request PDF. Retrieved from [Link]

-

Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. (2021). Cancers, 13(22), 5786. Retrieved from [Link]

-

M. Slusarczyk, et al. (2018). Synthesis and biological evaluation of 6-substituted-5-fluorouridine ProTides. Bioorganic & Medicinal Chemistry, 26(6), 1246-1253. Retrieved from [Link]

-

N. El Hachlafi, et al. (2024). Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 7, 101338. Retrieved from [Link]

-

S. Hanessian, et al. (2022). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Antibiotics, 11(12), 1785. Retrieved from [Link]

-

M. A. Al-Ghorbani, et al. (2018). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Oriental Journal of Chemistry, 34(3), 1395-1408. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroisatin. Retrieved from [Link]

-

Y. Kharbach, et al. (2016). 5-Bromo-1-methylindoline-2,3-dione. IUCrData, 1(6), x160792. Retrieved from [Link]

-

A. V. Kletskov, et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. International Journal of Molecular Sciences, 24(7), 6667. Retrieved from [Link]

Sources

- 1. 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. biosynce.com [biosynce.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. synarchive.com [synarchive.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 13. biosynce.com [biosynce.com]

- 14. researchgate.net [researchgate.net]

6-Bromo-5-fluoroindoline-2,3-dione molecular structure and weight

An In-Depth Technical Guide to 6-Bromo-5-fluoroindoline-2,3-dione: Molecular Structure, Properties, and Synthetic Insights

Introduction

This compound, also commonly known as 6-bromo-5-fluoroisatin, is a halogenated heterocyclic compound built upon the versatile isatin scaffold. The strategic placement of both a bromine and a fluorine atom on the aromatic ring makes this molecule a subject of significant interest for researchers in medicinal chemistry and materials science. The isatin core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antiviral properties.

The introduction of halogen atoms, particularly fluorine, is a cornerstone strategy in modern drug design. Fluorine can drastically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Bromine, on the other hand, provides steric bulk, can participate in halogen bonding interactions, and serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This guide offers a detailed examination of the molecular structure, physicochemical properties, and synthetic considerations for this compound, providing a foundational resource for scientists leveraging this compound in their research.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring containing two ketone groups at positions 2 and 3. The key feature is the substitution on the benzene ring, with a fluorine atom at position 5 and a bromine atom at position 6.

Caption: 2D Molecular Structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1374208-41-9 | [2][3][4] |

| Molecular Formula | C₈H₃BrFNO₂ | [2][3][4] |

| Molecular Weight | 244.02 g/mol | [2][4][5] |

| Appearance | Solid | [2] |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 7.48 ± 0.20 | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO | [2] |

| SMILES | O=C1NC2=C(C=C(F)C(Br)=C2)C1=O | [3][4] |

Synthetic Approach and Experimental Protocol

Below is a representative, multi-step protocol for a precursor, which provides critical insight into the chemistry required to construct the core scaffold.

Protocol: Synthesis of a Key Precursor, 6-Bromo-5-fluoroindolin-2-one[6]

This protocol demonstrates the construction of the halogenated indolinone ring system, which can be further oxidized to the desired dione product.

Step 1: Malonate Addition to a Nitroaromatic Ring

-

Objective: To introduce a carbon-based substituent that will ultimately form the five-membered ring.

-

Procedure:

-

Suspend sodium hydride (NaH, 60% in mineral oil) in anhydrous dioxane and cool the mixture to approximately 10-12°C. NaH serves as a strong base to deprotonate dimethyl malonate.

-

Slowly add a solution of 1-bromo-2,4-difluoro-5-nitrobenzene and dimethyl malonate in dioxane to the NaH suspension, maintaining the temperature below 15°C to control the exothermic reaction and gas evolution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., tert-butyl methyl ether), wash the organic phase, and dry it over sodium sulfate.

-

Evaporate the solvent to yield the crude dimethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)-malonate product.

-

Step 2: Hydrolysis, Decarboxylation, and Reductive Cyclization

-

Objective: To hydrolyze the ester groups, remove one carboxyl group, and form the indolin-2-one ring.

-

Procedure:

-

Heat the crude malonate product from Step 1 under reflux with 6 M aqueous hydrochloric acid (HCl) for several hours. The strong acidic conditions facilitate ester hydrolysis, decarboxylation, and the reduction of the nitro group (often with concomitant cyclization) to form the heterocyclic ring.

-

Cool the reaction mixture to induce precipitation of the product.

-

Filter the precipitate, wash with water and a non-polar solvent like n-pentane, and dry to obtain 6-bromo-5-fluoroindolin-2-one.

-

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. biosynce.com [biosynce.com]

- 3. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. capotchem.com [capotchem.com]

- 6. 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectral Data Analysis of 6-Bromo-5-fluoroindoline-2,3-dione

Introduction: The Structural Significance of 6-Bromo-5-fluoroindoline-2,3-dione

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of biologically active compounds.[1] The isatin scaffold, featuring a fused aromatic and pyrrole ring system, is a privileged structure found in various natural products and synthetic drugs.[1][2] The specific compound of interest, this compound (CAS 1374208-41-9), introduces a unique halogenation pattern on the benzene ring.[3] The presence of both a bromine and a fluorine atom is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of high interest for drug development professionals.

Halogenated isatins, particularly bromo-substituted derivatives, have demonstrated potent anti-cancer activities.[1] Furthermore, the strategic placement of electron-withdrawing groups like fluorine and bromine can profoundly influence the reactivity of the C3-carbonyl group, a key site for synthetic elaboration.[4] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthetic intermediates. This guide provides a comprehensive analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound. As direct experimental spectra for this specific molecule are not widely published, this analysis will proceed based on established spectroscopic principles and data from closely related analogs, providing a robust predictive framework for researchers.

Methodology: A Validated Approach to Spectral Acquisition

The protocols outlined below represent a standardized, self-validating workflow for the characterization of isatin derivatives. The choice of solvents and instrumentation parameters is critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for isatins due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which helps in observing the N-H proton signal that might otherwise exchange too rapidly. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16-32 scans are typically averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of ~200-220 ppm is appropriate.

-

2D NMR (Optional but Recommended) : For unambiguous assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments should be performed to correlate proton signals with their directly attached carbons and to identify long-range (2-3 bond) C-H couplings, respectively.[5]

Mass Spectrometry (MS) Protocol

-

Ionization Technique : Electron Ionization (EI) is a standard "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching.[6] For confirmation of the molecular weight, a "soft" ionization technique like Electrospray Ionization (ESI) can be used, which typically yields a strong protonated molecule peak [M+H]⁺.[7]

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for EI analysis of a thermally stable compound like this. For ESI, a Liquid Chromatography-Mass Spectrometry (LC-MS) system is used.

-

EI-MS Parameters : In a typical EI experiment, electrons with 70 eV of energy are used to ionize the sample. The mass analyzer (e.g., a quadrupole) scans a mass range from m/z 40 to 400.

-

Data Analysis : Analyze the resulting spectrum for the molecular ion peak (M⁺•) and characteristic fragmentation patterns. Pay close attention to isotopic patterns, especially for bromine.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : The spectrum can be acquired using either the KBr pellet technique or Attenuated Total Reflectance (ATR). ATR is often preferred as it requires minimal sample preparation and is non-destructive.[8]

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition : The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Spectral Data Interpretation and Analysis

Molecular Structure and Atom Numbering

For clarity in the following spectral analysis, the standard IUPAC numbering for the indoline-2,3-dione core will be used.

Caption: IUPAC numbering of this compound.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum in DMSO-d₆ is expected to show three distinct signals: two in the aromatic region and one broad singlet for the N-H proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

-

N-H Proton (H1) : The amide proton on N1 is expected to appear as a broad singlet at a downfield chemical shift, typically around δ 11.0-11.5 ppm . This is characteristic of isatin derivatives in DMSO-d₆.[9]

-

Aromatic Protons (H4, H7) :

-

The fluorine at C5 is a moderately deactivating group but is ortho, para-directing, exerting a shielding effect (electron-donating via resonance) on the ortho (C4) and para (C6) positions.[10]

-

The bromine at C6 is also deactivating and ortho, para-directing.

-

The combined inductive electron-withdrawing effects of the halogens and the carbonyl groups will shift both protons downfield relative to benzene (7.3 ppm).

-

H7 Proton : This proton is ortho to the electron-withdrawing amide carbonyl group (C7a) and meta to the fluorine. It is expected to be the most downfield of the aromatic protons. We predict its signal to appear around δ 7.6-7.8 ppm as a doublet, due to coupling with the fluorine atom (³J(H,F) coupling is typically 6-9 Hz).

-

H4 Proton : This proton is ortho to the fluorine atom and will exhibit a large coupling constant with it (³J(H,F)). It is also para to the bromine atom. This proton is expected to appear further upfield than H7, predicted around δ 7.1-7.3 ppm , as a doublet due to the strong ortho H-F coupling (³J(H,F) ~ 8-10 Hz).

-

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbons (C2, C3) : The two carbonyl carbons are the most deshielded. The C2 (amide) carbonyl typically resonates slightly upfield of the C3 (ketone) carbonyl.

-

C2 : Predicted around δ 158-160 ppm .

-

C3 : Predicted around δ 182-184 ppm .[11]

-

-

Aromatic Carbons :

-

C5 (C-F) : The carbon directly attached to the fluorine will show a very large one-bond coupling constant (¹J(C,F) ~ 240-250 Hz) and will be significantly shifted downfield. Predicted around δ 157-160 ppm (d, ¹J(C,F)) .

-

C6 (C-Br) : The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". Predicted around δ 115-118 ppm .

-

C3a & C7a : These are quaternary carbons involved in the ring fusion. C7a, adjacent to the nitrogen, will be further downfield. Predicted C7a: δ 150-152 ppm and C3a: δ 118-120 ppm .

-

C4 & C7 : These methine carbons will show smaller C-F couplings. C4 is ortho to the fluorine and will show a ²J(C,F) coupling of ~20-25 Hz. C7 is meta to the fluorine, showing a smaller ³J(C,F) coupling of ~7-10 Hz. Predicted C4: δ 114-116 ppm (d, ²J(C,F)) and C7: δ 112-114 ppm (d, ³J(C,F)) .

-

Mass Spectrometry (MS) Fragmentation Analysis

Electron Ionization (EI) mass spectrometry will induce characteristic fragmentation of the molecule.

-

Molecular Ion (M⁺•) : The molecular weight of C₈H₃BrFNO₂ is 243.93 g/mol . Due to the presence of one bromine atom, the molecular ion will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[12]

-

m/z 243 : Corresponding to the molecule containing ⁷⁹Br.

-

m/z 245 : Corresponding to the molecule containing ⁸¹Br. This M+2 peak is a definitive indicator of a monobrominated compound.[12]

-

-

Key Fragmentation Pathways : The fragmentation of isatins is well-documented and typically initiated by the loss of neutral molecules from the five-membered ring.[6]

-

Loss of CO (α-cleavage) : The initial and most common fragmentation step for isatins is the loss of a carbon monoxide molecule from the C2 position, leading to a fragment ion.

-

[M - CO]⁺• → m/z 215 / 217

-

-

Subsequent Loss of CO : The resulting ion can lose the second CO molecule.

-

[M - 2CO]⁺• → m/z 187 / 189

-

-

Loss of Bromine Radical : Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br). This can happen from the molecular ion or subsequent fragments.

-

[M - Br]⁺ → m/z 164

-

-

Loss of HCN : The remaining heterocyclic ring structure can fragment further by losing HCN.

-

[M - 2CO - HCN]⁺ → m/z 160 / 162

-

-

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 10. youtube.com [youtube.com]

- 11. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility Profile of 6-Bromo-5-fluoroindoline-2,3-dione for Pharmaceutical Development

Executive Summary

6-Bromo-5-fluoroindoline-2,3-dione, a halogenated derivative of the isatin scaffold, is a compound of significant interest in medicinal chemistry and materials science. The isatin core is a privileged structure found in several clinically approved drugs, making its derivatives prime candidates for drug discovery pipelines.[1] A thorough understanding of the physicochemical properties of these derivatives is paramount for their successful development. This guide provides an in-depth analysis of the solubility profile of this compound, offering a foundational understanding for researchers, chemists, and formulation scientists. We delve into the theoretical principles governing its solubility, present available qualitative data, provide a comparative quantitative analysis based on the parent isatin scaffold, and detail a gold-standard experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound

This compound (CAS: 1374208-41-9) is a synthetic organic compound featuring the indole-2,3-dione (isatin) core.[2][3][4] The strategic placement of bromo and fluoro substituents on the aromatic ring significantly modulates its electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its biological activity and physicochemical characteristics. Isatin and its derivatives are known to exhibit a wide range of biological activities and have applications as precursors for pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs).[2][5]

For any compound to advance from a laboratory curiosity to a viable therapeutic agent, its solubility must be meticulously characterized. Solubility dictates the compound's behavior in biological assays, influences its absorption and bioavailability, and presents challenges and opportunities for formulation development.[6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1374208-41-9 | [2][3][4] |

| Molecular Formula | C₈H₃BrFNO₂ | [3][4] |

| Molecular Weight | 244.02 g/mol | [3][4] |

| Appearance | Solid | [2] |

| Predicted Acidity (pKa) | 7.48 ± 0.20 | [2] |

The Critical Role of Solubility in Drug Discovery

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical gatekeeper in the drug development process.[9] Poor solubility can lead to a cascade of developmental challenges:

-

Low Bioavailability: A drug must be in solution to be absorbed through biological membranes.[8] Poor aqueous solubility is a primary cause of low and erratic oral bioavailability.

-

Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble compound requires complex and often costly formulation strategies, such as particle size reduction, solid dispersions, or the use of solubilizing excipients.[7]

Researchers distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: The true equilibrium solubility of a compound, determined when the solid and dissolved states have reached equilibrium. This is the gold-standard measurement for biopharmaceutical classification.[6][10]

-

Kinetic Solubility: A high-throughput measurement of the concentration at which a compound precipitates from a supersaturated solution (often generated by diluting a DMSO stock solution into an aqueous buffer).[6][11] While faster, it can overestimate the true solubility.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[12] Key factors influencing the solubility of this compound include:

-

Temperature: For most solids, the dissolution process is endothermic, meaning solubility increases with rising temperature.[9][13][14] This is a critical parameter to control during experimental determination and to consider for storage conditions.

-

Polarity and "Like Dissolves Like": The isatin core contains polar functional groups (two carbonyls, an N-H group) capable of hydrogen bonding, alongside a less polar aromatic ring. The addition of fluorine and bromine increases the molecule's overall polarity and molecular weight. Therefore, it is expected to be more soluble in polar organic solvents that can engage in these interactions and less soluble in non-polar solvents or water.[12]

-

pH (Aqueous Solubility): With a predicted pKa of ~7.48, the N-H proton of the indole ring is weakly acidic.[2] In aqueous media, the solubility of this compound will be pH-dependent. At pH values significantly above its pKa, the compound will deprotonate to form a more soluble anionic species. Conversely, at pH values below the pKa, it will exist predominantly in its less soluble, neutral form.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, qualitative information from suppliers provides a valuable starting point.

Table 2: Qualitative Solubility Data for this compound

| Solvent | Solvent Type | Reported Solubility | Rationale for Use in Research |

| Methanol (MeOH) | Polar Protic | Soluble[2] | Common solvent for reactions and creating stock solutions. |

| Ethanol (EtOH) | Polar Protic | Soluble[2] | Frequently used in biological assays due to lower cytotoxicity than DMSO. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] | Universal solvent for creating high-concentration stock solutions for HTS. |

Comparative Analysis: Solubility of the Parent Isatin Scaffold

To provide a more quantitative context, it is instructive to examine the solubility of the parent compound, isatin. The trends observed for isatin offer a strong predictive framework for the behavior of its derivatives. Isatin is known to be poorly soluble in water and slightly soluble in alcohols.[15]

Table 3: Quantitative Solubility of Isatin in Various Organic Solvents at 298.15 K (25 °C) (Data presented for comparative purposes to illustrate the behavior of the core scaffold)

| Solvent | Mole Fraction Solubility (x 10⁻³) | Solubility (mg/mL) | Reference |

| Water | 0.0514 | ~0.42 | [15][16] |

| Ethanol | 4.09 | ~13.1 | [15][16] |

| Ethyl Acetate | 5.68 | ~9.5 | [15][16] |

| Acetone | Data not specified in sources | N/A | |

| N,N-Dimethylformamide (DMF) | Data available but requires conversion | High | [17] |

| Dichloromethane (DCM) | Data available but requires conversion | Moderate | [17][18] |

Note: mg/mL values are calculated/approximated from mole fraction data for illustrative purposes.

This comparative data reinforces the expectation that this compound will exhibit limited aqueous solubility but good solubility in polar organic solvents. The halogen substituents will likely alter these absolute values but not the overall trend.

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain definitive thermodynamic solubility data, the saturation shake-flask method is the most reliable and widely accepted technique.[10] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[19][20]

Expertise & Experience: The Rationale Behind the Method

This protocol is designed to be a self-validating system. The extended incubation period (48-72 hours) is crucial to ensure the system reaches true thermodynamic equilibrium, avoiding the pitfalls of kinetic measurements which can be misleading for downstream development.[21][22] The use of HPLC with UV detection provides a robust, sensitive, and specific method for quantification.

Experimental Workflow Diagram

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker/incubator with temperature control[21]

-

Centrifuge

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[21]

-

Analytical balance and volumetric glassware

-

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. Expert Insight: "Excess" means enough solid material remains visible at the end of the experiment, ensuring saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Incubate for 48 to 72 hours.[21]

-

Phase Separation: After incubation, allow the vials to stand briefly. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[21]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. Trustworthiness Check: Pre-rinse the syringe and filter with the solution to minimize drug loss due to non-specific binding.

-

Quantification: Prepare a series of dilutions of the filtered sample. Analyze the samples using a validated HPLC-UV method against a standard calibration curve prepared with known concentrations of the compound.[21]

-

Data Reporting: The concentration determined from the HPLC analysis represents the equilibrium solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

-

Analysis and Strategic Implications for Researchers

The available data indicates that this compound is readily soluble in common polar organic solvents like methanol, ethanol, and DMSO.[2] This is a significant advantage for in vitro studies, as high-concentration stock solutions can be easily prepared for screening and mechanistic assays.

However, its structure, analogous to the poorly water-soluble isatin, strongly suggests that it will have low intrinsic aqueous solubility.[5][15] This has critical implications for drug development:

-

Oral Formulation: If considered for oral administration, significant formulation work will be required to enhance its dissolution rate and bioavailability.

-

Aqueous Assays: When diluting DMSO stock solutions into aqueous buffers for biological assays, researchers must be vigilant about the final DMSO concentration and the potential for compound precipitation. It is advisable to determine the kinetic solubility in the specific assay buffer to define the upper limit of testable concentrations.

Conclusion

This compound is a promising heterocyclic compound with a solubility profile characteristic of the isatin class: good solubility in polar organic solvents and likely poor solubility in aqueous media. This guide has provided the theoretical background, available data, and a robust experimental protocol to empower researchers to fully characterize and strategically manage this property. Accurate determination of its thermodynamic solubility is a critical, non-negotiable step in unlocking the full therapeutic or technological potential of this valuable molecule.

References

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from AxisPharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEObx2fGT6BJy7mmyey__V6JzFOxULgF5Cv5K8iCFsH6_aLXDlfEO4UiMHcrOIwgBX2Em4lcyPdsgLk__T6SQmpnxU5S20_uyUCGCQLzmhkoh_WMrGRBpkSQUdcj4TrIyen0SAS2avL5Z__mZa7izvYdHSPjJGHDT0=]

- BIOSYNCE. (n.d.). This compound CAS 1374208-41-9. Retrieved from BIOSYNCE website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo8Odt69jBkNKrkdZxxFof1cppD6fvhcesuqCWapGyqTUHQwUCBdFWKoCzKOtt8ijHy8NSDbMbnHI4_No7DaP2WYTOtBvwcus1xlFOeu7sKwmcCQ3cxvbr_rhAIUR6bWa2atxPUffDjObUptr4f941YX78Mi9dNUJWNQScpZ8q0BpmEoHOJ12xLa1RnPpDvBbN1MSFYJql2BHVlQeK6R-6Tn96]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwlr8NIpiFAwCF2Vb8XjZM_YQb-Bisb3KQtqKYFvknODR93-_8qRLz0d-Ud14gWkgWhy80XtA-CV8xS2x8-EFNGHfQ0akv0mW50M5ZiFbSNqX2IcJwIfTQRxGGn8lpYDEAV151Au_L9qoCPBjHAkN3DBQm8LNy5xFW2G9MdJYmF7Z162EdNg==]

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuDDsInwGfhptklIu5_X98lBQORCui5cdOx2Txm8RHnkpzRmSRysQYnNivpgLTRoqvow5OBGKHO8QXm_7zrkjU6AnMp9hva-vKgaZBAhhi9pBaAO-WnprflX0ypD3gfFaDBJ7u]

- Bio-protocol. (n.d.). 2.2.2. Equilibrium solubility measurement. Retrieved from Bio-protocol website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5DB3CwXx6S75eg04zN6RQiw2aG5939xtHVQl04uAHcnh3lXdqiFi9_ZX5vPkwXW76nuCOrsgkDhGL-c1BMzOKxUuwIVKHpWOtKfVg1pUJnNmAQPxegvi9FQ9YAM2yFaSLn8hP2k7GlZgbl0JOFQ2Jvv4WkEPQnrtQG2M=]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [https://vertexaisearch.cloud.google.

- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOU2JS37gj2rCFeq3_3fNAc9INttEXTJ3P9BSWQSkOudDLXnxIDAFnPDEtTpu_nLq53ZkXmOIhpODT9OZ4STCvU1xxo1dFNpOXHqtTfKOTN02YU1iNpgyFy4lXFnVJ1joBcVZt6TTodkX8YyudzPxByOg_gunijPi23kbLbSbN3BFzp2mtWVDCZACimabFyrtVlaawocudaOzjb_SFDy0KPwdq4yxVvBXQu-oZye4hT78o]

- Journal of Chemical Health Risks. (n.d.). Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. Retrieved from Journal of Chemical Health Risks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKt2gc667h-XmWGqzgDxac9QaI52SP6NJPhHX6xtpbpTFRa5lErZDu4cMVWvEMxVCLDpSaNQzkr92R6SVwNp9wMkaSdMCozrK06XfvpW3P1FsalI5L8MQMtkBcb3iHXgSDT78yFVUPQt_fi36sE9QY_HemcKXJs3Uj3ylUcsSE]

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from a website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3cVf1CqU4WjybuoZ0zSCwDkg-fKA8V2_2JCsQUagSsIikHTYS_-jTnesh2rLua-kBKTmEfek7aFidflRYB-wfQbXgEYvuoEslL9EDFWukFVDo4BFGGSmtg2a4TNhRNPAXEZHQ3UEBjW0chncNE7t7hZZcZWNMcwHGbIhUU3eySNDS1p-okOdtoJbcFNd3Pyo7pME=]

- Liu, J.-Q., Chen, S.-Y., & Ji, B. (n.d.). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGo3ov8g7B6jD_dDs30GXgBPb7ZG7_z8tNUo-GuPQMtugNm39UEd0imijDb4Xnp277vsHj5nSGhxOfk9ruYSNgx0VDcrrzjgtZy-he_U5IsQKl_tKTqbqphq8tBxTE8kR21xpVFzTTiE4=]

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from National Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJy9axpMIJAdtqs4s5bWRCrwLKQGCPfNQnRkQ8cj8ptJpmgOz-lBy3xwpv1S5TjWpFKZvjn083Ubac7FpDqRMuxh_NqPdNv1VfDtcRDAv2DXwBjmiRxMwsGwMIrU0SNEn5BUH3UYZL4lt5x2VIaFj69w==]

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQxmw9kIGzanviv6O0VcoGZLERW8ftaX1R6tL7t7lsRVXuSTNhOMjQ_lWz54cdu-1UH2BmAzELCMarMWIosbCqg_CCSyHkM5oJZxzv5mcOnSDnTcf5TlnVWwF4_DxvRvkYiL9A_1JTlq8afQhUaPPOAxF4hUyK2qegGRMq17eDjr4XmqIgf6BP6o5SyLGlNqqdfVkC6kRhuk8J]

- ResearchGate. (2025, August 10). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzCzD3j2wbQM_FM3fTH5onp6WcBcWvvcU-eVGgGCeZ4dGVIrGXM0BxRlRHniidfk7ctF6HZ9PAiph2yKVsr09VV1dMvOlKK6lDUMe4BUf6xPzZwfWR-N1boE3Yoyvk0WuiWF6FA4Xqo2DMKwZnBwNMHQWrzmHrmzceqXEOygIV4s7yESP_vnrmy6avYhKOc004JlMyDoiSrS315B0h1u23uK4kjV9474mEU1N_rrBb]

- Smolecule. (n.d.). 6-Bromo-5-fluoro-3-methyl-1H-indole. Retrieved from Smolecule website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7AJJwGtg60k_AWWjzewy_lj0mIV5Bjs9ti7G0q3N_8l-P0VglZGN5aBSTAhH9suXt_smqjlOlR56dBaMwK_8QipveQFcWTQBtHQwAfuBwPci-q1kI7NNIei9YB03fwsrPSTqVjA==]

- Baluja, S., et al. (2013). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Lj8pAptBPrgsL_OyGfNpXWClg8V7OjhK0sqUA_jwNHPoO3An_BvYtkA2fgXiMAG3BpjypTHWmxWXm9YKT1dJfAdHcNAwC1DdMdA0JgdFqLhBZ_RsZmqBJJrReTr4ShyeEFLjaiMAZwUoLB2GmYwR8qp4BFWiwODcu3hkeeeRNP8MNiDA0HshWoZ7fcRl3OTcQ5C_5niuerxNZMTUMqkIRro26DUKVuhwBlOZNwAZtcyZnwul5-4U4FchdD29KwZ13nPniGtMJcGz7vqnlWvhqlBrHpM=]

- ResearchGate. (n.d.). Structure of Isatin. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMD9fGOy36_VJg9Xo7oApmM3n5S7ChEP92d2mlhB36dIlqQNkiPOnc8CB4q8HpoJ8_XGNiJEK1LlpNUnjP1fwap5SXsJXqDQM1SjBfAK40xpMfiAcNq1VMKs9UEpeRd5LLYZKIETuWbHwi5HIW4PkXJ5se5a6uNr5Ie58tZ85vxQw=]

- ChemicalBook. (n.d.). 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj39x6O3fJceELYwCnNctRdLk7YO5ziPS2wLklM9tlR-L_EcwEL3dV67SVZqOshM5lCDo85st4hajeaZNr8If12pbuHli66pksKt8bJBX_mHh0r41ZOOgikMqptKPCbFjkl8WJm4urIaSy0Wx8F64dApTmYTzQ2FS3wZJTb46bRsIvFw==]

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDv75_P9jbo6Sr5iX3-ZJ-pYKoro5HEG7VZuxJZ8XKCVFZvOHudmuVt832aQj1RhR379hKNHSkJub9SA_S8yeNtV-uLnyYx3p8RwNVfxc-YtJ90sxr1PWGOsCVNt-VVj70ENq-yL56SIXlclcI4jAnkUDxPfZfUhJo7yU-FBL2ox0KgmgSAviCxD0OhBBje7hsmQupRzU6bTybsQmcFByYn5PAX0O4Yqk9iB1eOcXbo-lEEmFnENt7EK5r7mxHXTRIpP2dcHZW5yTTcTDJvKerkw8EmPgmiAKyyKBVQRQvH1ogZnlXnyM4CqIMSCHGBA==]

- BLDpharm. (n.d.). 1374208-41-9|this compound. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIcq081Gx5ZCgapxZbw265riftRaxGVqJHBbh7SyI66Q35oju1flmRmtx-RsALlKiRFCjli_yn4Vi_aYJiXueR78KW9ypXfNO0gEGy4n83o09peUZKYVm2KRY2dpsxYm5xnntnJNFYv4APvwV-cA==]

- AAT Bioquest. (2023, March 17). What are the factors that affect solubility?. Retrieved from AAT Bioquest website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZUQqRBeVKQcOyEmfIsXHJ0wD1aCdbHIwdTof6cdQB2Sqd2clK7EnTL7Br64iow-4vm1haWj-mrX-h5qWJdHS72yS33CJjGy-6BSarS7Z_nPCQcYNQxxMZauOYXShZtLYTIw-JjUcweoSq1F_VXNzB0Klrm4hjr6Fq2V-zAVOAY6UHqszcr9ikqdOedIvXC09PH8hBm5z5GzJiNCnu_Dc3SpqQf79H]

- BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from BYJU'S website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-87X0XQUSyGbnEDxUncSSQNMOvPK4T8G4QeCHNJTFt5Bm3EnSfjA1Z_OzgPxTqukN3-eLJ2H9AYUHP6llgjdsY0wD99GTCqy39B7TAOIe74MtL7KEGsf6ZahAy6ywqvYuMSdCLEW2UxkWVI9VJDMjmH-zXg==]

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG38Ss6zvFC2XQCqG79NYDh6qZOsil1w86tW52KDYrYuH_iUMMZhuef1vOtnDPbUIqBCWTkUWlyYmvmu4AWQo-gwMS45xG02jP_8NgEWSoWBC6L86FMAYk6ZodEUHqre_KMHakM5oBnSQ==]

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKjBPfZBCxqtHA4ic8QjZTNs_cgUc3WOwJXb6pWfHsMSiqHByUGtw6b-cdgnFooHauVqviGxLLfW9skyZWuoAO4oueW44SLsGDHfK_xzuN1_wzvWSUDUVBQSp0egS103X-t_FJkc7JGZpYczAf2X7X6T_6xHoCkDkT0x4THKR-JHa1YYtXorgoWg==]

- National Center for Biotechnology Information. (n.d.). 5-Fluoroisatin. In PubChem. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqL3_fbS8hgTLaAU6_ihlxDuh9OU72RJ0G7yPxU9QM9tOupj9BHDdoHuTZduT70UlDz4NXhwdh0qM1p1Y93PRb_4RQxEvZITn1ZpruwYYFC9y_gaLMXGzsuUDV45sx7hDnw4s92lL7HTqCzLbqRXWZMxkB]

- ChemScene. (n.d.). This compound. Retrieved from ChemScene website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg2EayZnhM_C9OCATdTBrM-GYmqwCZvtKtqcc6BSdsk1B3yrV-gVuME3yUEpJ4JIUv_epFNyXmMsMNHg10lyE87Kpxo5bqvAU6K1rYTfuPAodPr8nx4YkRkHaUSOnTjaPt6kT0UvaAfULZQIUROA==]

- ResearchGate. (2025, May 13). 5-Fluoroindoline-2,3-dione | Request PDF. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcLjfKcNbolmqpkE5MHQ1fX9FTcvKj-p3ZGqBMf4wS-O_If-T__VINkwmz9V9-NOH4xBupwL6FbyBrzLzv1KOEROX4ANoLu9h4cDILZYbYbD57YH2l5i9PKBDoG56WLuKKNGGhNTmH_JmktFuPiore049L64Cgg3Lon6rSkp7EBrDeNPEjEYfU]

- ChemSynthesis. (2025, May 20). 6-bromo-5-nitro-1H-indole-2,3-dione. Retrieved from ChemSynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcJfRCjlJKrZKJQh-jS3VFbpblg87ghxvrjKSpJyR7SPbSHsnZ0ueVXmvCrO2WV8ZPPYgMdnwAZdOPKy38IkyOH1Ry8x6yG5AWN1wOsa3tb5qyLFsF3j461cAqBdoSe3uXay_LC1uk5I0EvBR81bFTNEYoU3W8iu0ywQ==]

- BLDpharm. (n.d.). 306325-13-3|6-Bromo-5-methylindoline-2,3-dione. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI7ab6u11UFbVoPPHw70xQIHOSSYzWSLu88WgEuDsWIvw--AbU-wq1m5vmpe665eJmw-xr0ruhemk9VeMlfj96u_6-S3e82Gi8qf8_MtDhTFfhFHZKI2w8Myy-NHTXDh7KDWoObF17qlyqSHBA]

- BLDpharm. (n.d.). 1250886-34-0|5-Bromo-6-fluoro-1-methylindoline-2,3-dione. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnmdrY9YjaZqqttBBInWXMtgFQyql7CpxpVUPb9LYA4lY3-ZpEhBA7afiAhB--5RBTwTonuS9hnkxNlp-UvT-rHYF424KSEWGqwJwEEsZ9WNcLEYIHiqQpYK6Xa4ryQMHOypPikrOslofUgz6gfQ==]

- MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9fzjaX0_TeKfJv9xtasl-RZYyl09lVeYzhYNXY8Yp6D1Pbnq-HeACtRJlc15ukMrDHMG7wrM970dzmhovGiB1zRry3n49fg4VZRMgIgi0Vc-974lU0NAl_w-NWzlAFz6UREY=]

- Ambeed. (n.d.). Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors). Retrieved from Ambeed.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfmGnL-07UhUiDIlvChzi-nUE4navqLHIzyARklmvsh_DHjGqltmWebmolTs7QISw_g3V2eNrfLCs4fuPs8VO82ExygtILxkTlrSbgxTTUUT6d]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biosynce.com [biosynce.com]

- 3. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pharmajournal.net [pharmajournal.net]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 6-Bromo-5-fluoroisatin

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanism of action of the synthetic compound 6-Bromo-5-fluoroisatin. As a Senior Application Scientist, the following content is synthesized from both established principles of medicinal chemistry and extrapolated insights from the known biological activities of structurally related isatin analogs. We will delve into a plausible mechanistic hypothesis and outline a robust experimental framework for its validation.

Introduction: The Isatin Scaffold and the Power of Halogenation

The isatin core, an indole-2,3-dione, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] Its rigid, planar structure and the presence of two carbonyl groups make it an ideal platform for chemical modifications to modulate its pharmacological profile.

The introduction of halogens, such as bromine and fluorine, onto the isatin ring is a well-established strategy to enhance the therapeutic potential of the parent compound. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][6] Specifically, fluorine substitution can increase metabolic stability and binding affinity, while bromine can enhance potency.[1][3][6] The combination of both a bromo and a fluoro group on the isatin scaffold, as in 6-Bromo-5-fluoroisatin, suggests a compound designed for potent and specific biological activity.

A Hypothesized Mechanism of Action: Dual-Pronged Attack on Cancer Cell Proliferation

Based on the known activities of halogenated isatins, we propose a potential dual-pronged mechanism of action for 6-Bromo-5-fluoroisatin, primarily centered on the induction of apoptosis and the inhibition of key cellular kinases involved in cancer cell proliferation and survival.

Induction of Caspase-Independent Apoptosis

Studies on 6-bromoisatin have shown its ability to induce apoptosis in colon cancer cells without the activation of caspase-3, suggesting a caspase-independent pathway.[7] This could involve the modulation of the Akt signaling pathway, a critical regulator of cell survival.[7] We hypothesize that 6-Bromo-5-fluoroisatin may similarly trigger apoptosis through a caspase-independent mechanism, potentially by downregulating the pro-survival Akt pathway.

Inhibition of Pro-Survival Kinases

The isatin scaffold is a known constituent of several kinase inhibitors.[8] For instance, sunitinib, a fluorinated isatin derivative, is an approved anticancer drug that targets multiple receptor tyrosine kinases.[7] Furthermore, isatin derivatives have been shown to inhibit kinases such as GSK-3β and PDK1.[8] The presence of both bromine and fluorine in 6-Bromo-5-fluoroisatin could confer potent inhibitory activity against a spectrum of kinases crucial for cancer cell proliferation and survival, such as Bruton's tyrosine kinase (BTK) or other kinases implicated in oncogenic signaling.[9]

The proposed dual mechanism is depicted in the following signaling pathway diagram:

Caption: Proposed dual mechanism of 6-Bromo-5-fluoroisatin.

Experimental Validation: A Step-by-Step Methodological Framework

To investigate the hypothesized mechanism of action, a series of in vitro experiments are proposed. The following protocols are designed to be self-validating, with clear endpoints and controls.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of 6-Bromo-5-fluoroisatin on cancer cell lines.

Experimental Workflow:

Caption: Experimental workflow for assessing cytotoxicity.

Protocol:

-

Cell Culture: Culture selected cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of 6-Bromo-5-fluoroisatin (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Assay: Assess cell viability using a standard MTT assay. Measure absorbance at 570 nm.

-

Annexin V/PI Staining: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.

-

Caspase-3/7 Activity Assay: Measure caspase-3 and -7 activity using a luminescent assay to determine the involvement of the canonical caspase pathway.

| Parameter | Expected Outcome with 6-Bromo-5-fluoroisatin |

| IC50 (µM) | Dose-dependent decrease in cell viability, with a calculable IC50 value. |

| % Apoptotic Cells | Significant increase in the Annexin V positive cell population. |

| Caspase-3/7 Activity | Minimal to no increase, suggesting a caspase-independent mechanism. |

Kinase Inhibition Profiling

Objective: To identify the specific kinases inhibited by 6-Bromo-5-fluoroisatin.

Protocol:

-

In Vitro Kinase Panel Screen: Submit 6-Bromo-5-fluoroisatin for screening against a broad panel of recombinant human kinases (e.g., a 96-kinase panel) at a fixed concentration (e.g., 10 µM).

-

Dose-Response Analysis: For any "hit" kinases (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 value. This can be done using a radiometric or fluorescence-based kinase assay.

-

Competitive Binding Assay: To confirm direct inhibition, perform a competitive binding assay (e.g., using a mobility shift assay or surface plasmon resonance) with ATP to determine if 6-Bromo-5-fluoroisatin is an ATP-competitive inhibitor.[10]

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of 6-Bromo-5-fluoroisatin on the Akt signaling pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with 6-Bromo-5-fluoroisatin at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin).

-

Densitometry: Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

| Protein Target | Expected Outcome with 6-Bromo-5-fluoroisatin |

| p-Akt (Ser473) | Time-dependent decrease in phosphorylation. |

| Total Akt | No significant change. |

Conclusion and Future Directions

The proposed dual mechanism of action for 6-Bromo-5-fluoroisatin, involving caspase-independent apoptosis and kinase inhibition, provides a solid foundation for further investigation. The outlined experimental framework offers a clear path to validate this hypothesis and to elucidate the specific molecular targets of this promising compound. Successful validation would position 6-Bromo-5-fluoroisatin as a strong candidate for further preclinical development as an anticancer agent. Future studies should focus on in vivo efficacy and toxicity profiling in relevant animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]

- 7. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6 BIO | CAS 667463-62-9 | PDK1 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 9. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and storage of 6-Bromo-5-fluoroindoline-2,3-dione

An In-Depth Technical Guide to the Safety, Handling, and Storage of 6-Bromo-5-fluoroindoline-2,3-dione

Foreword for the Research Professional

As a Senior Application Scientist, my primary objective extends beyond mere procedural instruction. It is to foster a deep-seated understanding of the materials we work with, enabling innovation while upholding an uncompromising standard of safety. This guide addresses this compound (also known as 6-Bromo-5-fluoroisatin), a halogenated isatin derivative of significant interest in medicinal chemistry and synthetic programs. Isatin and its analogs are recognized for their broad biological activities, which inherently classifies them as potent, bioactive molecules that demand respect and careful handling.[1]

It is critical to note that comprehensive, peer-reviewed safety and toxicology data for this specific isomer are not extensively published. Therefore, this guide has been meticulously synthesized by grounding our recommendations in the established safety profiles of structurally analogous compounds, including the parent isatin scaffold, its isomers, and other halogenated indoles.[2][3][4][5] This approach, rooted in chemical similarity and established laboratory safety principles, provides a robust framework for managing the risks associated with this reagent.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and properties is the first step in a comprehensive safety assessment.

| Property | Data | Source(s) |

| Chemical Name | This compound | [6] |

| Synonym(s) | 6-Bromo-5-fluoroisatin | [6] |

| CAS Number | 1374208-41-9 | [7] |

| Molecular Formula | C₈H₃BrFNO₂ | [6] |

| Molecular Weight | 244.02 g/mol | [6] |

| Appearance | Data not available; likely a solid powder | N/A |

| Structure | SMILES: O=C1NC2=C(C=C(F)C(Br)=C2)C1=O | [7] |

Section 2: Hazard Identification and Classification

Based on data from closely related analogs like 4-Bromo-5-fluoroindoline-2,3-dione and 5-Fluoroisatin, this compound should be handled as a hazardous substance.[2][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315 : Causes skin irritation. | [4] |

| Serious Eye Damage/Irritation |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H319 : Causes serious eye irritation. | [4] |

| Specific Target Organ Toxicity (Single Exposure) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H335 : May cause respiratory irritation. | [4] |

Causality Insight: The electrophilic nature of the dione carbonyls, combined with the presence of halogens (bromine and fluorine), increases the molecule's reactivity and potential to interact with biological macromolecules, leading to the observed irritant effects.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount. All handling of this compound solid and its solutions must be performed within a certified chemical fume hood to minimize inhalation risk.

Engineering Controls & Personal Protective Equipment

| Control Type | Specification | Rationale |

| Ventilation | Certified Chemical Fume Hood: All weighing and solution preparation must occur in a fume hood. | Prevents inhalation of fine particulates, which may cause respiratory irritation.[2] |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum) or chemical splash goggles. | Protects against accidental splashes and airborne powder, preventing serious eye irritation.[2] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness): Inspect gloves for integrity before use. Dispose of contaminated gloves immediately. | Prevents direct skin contact, which can cause irritation.[2] Double-gloving is recommended for handling larger quantities. |

| Body Protection | Fully buttoned laboratory coat: Ensure cuffs are snug. | Protects skin and personal clothing from contamination. |

| Hygiene | Wash hands thoroughly after handling. [2] An eyewash station and safety shower must be readily accessible.[2] Do not eat, drink, or smoke in the laboratory area.[8] | Standard good laboratory practice to prevent accidental ingestion and cross-contamination. Immediate access to emergency washing facilities is critical for mitigating accidental exposures. |

Safe Handling Workflow

The following workflow diagram outlines the critical steps for safely handling this compound from storage to use.

Caption: Standard workflow for handling this compound.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

| Parameter | Recommendation | Rationale & Source(s) |

| Temperature | Store at 2-8°C. | Refrigerated storage is recommended for many bromo-fluoro indole derivatives to slow potential degradation over time.[9][10][11] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | While the parent isatin is stable, some complex indoline derivatives can be sensitive to air and moisture.[8] An inert atmosphere is the best practice to ensure long-term stability. |

| Light | Keep in a dark place. Store in an amber vial or inside a light-blocking secondary container. | Many complex organic molecules, especially those with conjugated systems like isatin, can be light-sensitive. Protection from light prevents photochemical degradation.[9][10] |

| Container | Keep container tightly closed. | Prevents contamination and exposure to atmospheric moisture.[2] |

| Incompatibilities | Strong oxidizing agents. | The parent compound, isatin, can react violently with strong oxidizers.[5] This reactivity should be assumed for its derivatives. |

Section 5: Emergency Procedures

Immediate and correct response to an accidental release or exposure is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [2][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [2][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][12] |

Accidental Release Measures

For any spill, prioritize personal safety. Evacuate the area if the spill is large or if you are unsure how to proceed.

Caption: Decision workflow for responding to a chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 6: Disposal Considerations

Chemical waste must be managed in compliance with all local, state, and federal regulations.

-

Waste Classification: Handle this compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent material) as hazardous chemical waste.

-

Disposal Procedure: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department. Arrange for pickup and disposal through your certified EHS provider.[2]

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. chemscene.com [chemscene.com]

- 7. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.fi [fishersci.fi]

- 9. 1564696-45-2|5-Bromo-6-fluoro-3,3-dimethylindoline|BLD Pharm [bldpharm.com]

- 10. 1368323-85-6|5-Bromo-6-fluoroindoline|BLD Pharm [bldpharm.com]

- 11. 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione [myskinrecipes.com]

- 12. 6-BROMO-5-FLUOROINDOLIN-2-ONE - Safety Data Sheet [chemicalbook.com]

The Strategic Halogenation of Isatin: A Technical Guide to Discovery, Synthesis, and Biological Scrutiny

Abstract

Isatin (1H-indole-2,3-dione), a deceptively simple heterocyclic scaffold, has proven to be a perennial source of inspiration in medicinal chemistry. Its inherent biological activities, coupled with a synthetically tractable framework, have established it as a "privileged structure." This technical guide delves into the transformative role of halogenation in augmenting the therapeutic potential of isatin. We will navigate the historical context of its discovery, dissect the nuances of synthetic strategies for introducing halogens at key positions, and provide a comprehensive analysis of the profound impact of these modifications on anticancer, antimicrobial, and enzyme-inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals, offering not only a retrospective look at the evolution of halogenated isatins but also actionable, field-proven insights and detailed experimental protocols to empower future discovery.

The Isatin Core: A Historical Perspective and the Rationale for Halogenation

The journey of isatin began in 1840, when it was first isolated by Otto Linné Erdman and Auguste Laurent as an oxidation product of the indigo dye.[1] Initially an object of curiosity for organic chemists, its biological significance later emerged, with isatin and its derivatives being identified in various natural sources and as endogenous-like compounds in mammals.[1][2] The isatin core possesses a unique combination of a planar, aromatic ring fused to a five-membered ring containing two reactive carbonyl groups, rendering it a versatile building block for a myriad of chemical transformations.[1]

The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the isatin scaffold is a powerful and widely employed strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[3][4] Key advantages of halogenating the isatin core include:

-

Enhanced Lipophilicity: The introduction of halogens generally increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach intracellular targets.[4]

-

Modulation of Electronic Properties: The high electronegativity of halogens can alter the electron distribution within the isatin ring system, influencing binding interactions with biological targets.

-

Improved Metabolic Stability: Halogenation at positions susceptible to metabolic oxidation, such as the C7 position, can block these metabolic pathways, thereby increasing the in vivo half-life of the compound.[5][6]

-

Enhanced Binding Affinity: Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, with amino acid residues in the active sites of enzymes, leading to increased binding affinity and potency.

Synthetic Strategies for Halogenated Isatins: A Practical Guide

The synthesis of halogenated isatins can be broadly categorized into two main approaches: direct halogenation of the isatin core and synthesis from pre-halogenated anilines. The choice of method depends on the desired halogen, its position on the aromatic ring, and the availability of starting materials.

Synthesis of 5-Halogenated Isatins

The C5 position of the isatin ring is often targeted for halogenation due to its significant influence on biological activity.

2.1.1. Synthesis of 5-Chloroisatin

A common method for the synthesis of 5-chloroisatin involves the Sandmeyer reaction, starting from p-chloroaniline.[5]

Experimental Protocol: Synthesis of 5-Chloroisatin [5]

-

Preparation of p-chlorooximinoacetanilide:

-